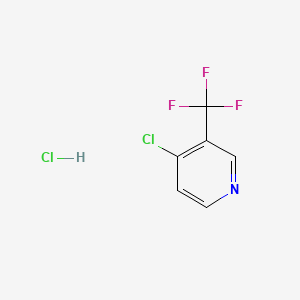

4-クロロ-3-(トリフルオロメチル)ピリジン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

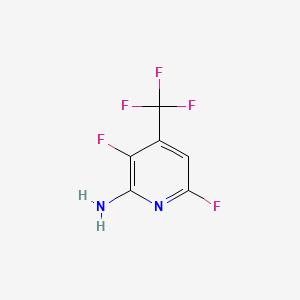

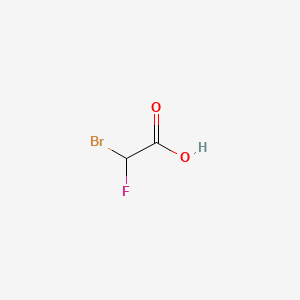

4-Chloro-3-(trifluoromethyl)pyridine hydrochloride is a chemical compound that is part of the pyridine family, characterized by the presence of a trifluoromethyl group and a chlorine atom on the pyridine ring. While the provided papers do not directly discuss 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride, they do provide insights into related compounds and their synthesis, which can be informative for understanding the properties and potential synthesis routes for the compound .

Synthesis Analysis

The synthesis of related pyridine compounds involves several innovative strategies. For instance, the synthesis of 3-aroyl-2-(trifluoromethyl)pyridines is achieved through a hetero-Diels–Alder reaction of 3-(trifluoroacetyl)chromones with cyclic enol ethers, followed by transformation into functionalized pyridines . Another approach for synthesizing poly-substituted pyridines, including those with a trifluoromethyl group, is described using a tandem C-F bond cleavage protocol, which is a noble metal-free method yielding high product yields . Additionally, a practical synthesis of a related compound, 4-chloro-3-(hydroxymethyl)pyridine, involves a one-pot lithiation/formylation/reduction sequence starting from 4-chloropyridine . These methods highlight the versatility and creativity in the synthesis of chloro- and trifluoromethyl-substituted pyridines.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often confirmed using techniques such as 1H NMR spectroscopy and X-ray diffraction analysis. These techniques help establish the stereochemistry and confirm the regioselectivity of the reactions involved in the synthesis of pyridine compounds . Although the exact molecular structure of 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride is not discussed, similar analytical methods would likely be employed to characterize this compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyridine derivatives are diverse and can include cycloadditions, domino processes involving C-F bond breaking, and one-pot sequences involving lithiation, formylation, and reduction . These reactions are carefully designed to introduce various functional groups into the pyridine ring, demonstrating the reactivity and functionalization potential of the pyridine core.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride are not directly provided, the properties of similar compounds can be inferred. Pyridine derivatives are often crystalline solids, and their physical properties such as melting points, boiling points, and solubility can be influenced by the substituents on the ring. The presence of a trifluoromethyl group can increase the compound's lipophilicity and potentially affect its reactivity due to the electron-withdrawing nature of the fluorine atoms . The chlorine substituent also plays a role in the reactivity and potential for further chemical transformations .

科学的研究の応用

農薬合成

4-クロロ-3-(トリフルオロメチル)ピリジン塩酸塩: は、農薬合成における重要な中間体です。その誘導体は、主に作物を害虫から保護するために使用されます。 トリフルオロメチル基は、殺虫剤の生物活性を高め、この化合物を新しい農薬開発における貴重な資産としています .

製薬業界

この化合物は、さまざまな医薬品成分における構造モチーフとして役立ちます。その独特の物理化学的特性は、医薬品の有効性に貢献しています。 この部分構造を含むいくつかの医薬品や獣医用製品が承認されており、さらに多くの製品が臨床試験中です .

有機合成

この化合物は、特に金属化反応による(トリフルオロメチル)ピリジルリチウムの調製において、有機合成で使用されます。 このプロセスは、さらなる研究開発で使用される複雑な有機分子を作成するために不可欠です .

材料科学

材料科学において、4-クロロ-3-(トリフルオロメチル)ピリジン塩酸塩は、金属有機構造体(MOF)の合成に使用されます。 MOFは、ガス貯蔵、分離、触媒など、さまざまな用途を持っています .

殺菌活性

研究によると、トリフルオロメチル置換ピリジン誘導体は、他の誘導体と比較して殺菌活性を示すことがわかっています。 これは、この化合物を強力な殺菌剤の合成における貴重な構成要素にします .

化学的性質の研究

この化合物は、フッ素原子とピリジン部分の影響を含む独自の化学的性質が研究されています。 これらの特性を理解することで、化学のさまざまな分野における新しい用途を発見できる可能性があります .

作用機序

Target of Action

Molecules with a -cf3 group have been shown to exhibit improved drug potency toward the reverse transcriptase enzyme .

Mode of Action

It’s known that molecules with a -cf3 group can enhance drug potency by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Result of Action

It’s known that molecules with a -cf3 group can enhance drug potency .

特性

IUPAC Name |

4-chloro-3-(trifluoromethyl)pyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3N.ClH/c7-5-1-2-11-3-4(5)6(8,9)10;/h1-3H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKXJUZITVCDND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382316 |

Source

|

| Record name | 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

732306-24-0 |

Source

|

| Record name | 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1273117.png)